Ceritinib D7

Matrix effect LC-MS/MS Stable isotope labeling

Ceritinib D7 (CAS 1632484-77-5; synonym LDK378-d7) is a hepta-deuterated analog of the second-generation anaplastic lymphoma kinase (ALK) inhibitor ceritinib. As a stable isotope-labeled internal standard (SIL-IS), it is exclusively formulated for use in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of unlabeled ceritinib in biological matrices.

Molecular Formula C28H36ClN5O3S
Molecular Weight 565.2 g/mol
Cat. No. B1472091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeritinib D7
Molecular FormulaC28H36ClN5O3S
Molecular Weight565.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D
InChIKeyVERWOWGGCGHDQE-WFBMWZOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceritinib D7: A Deuterated Internal Standard for Ceritinib Quantification in Bioanalytical LC-MS/MS Workflows


Ceritinib D7 (CAS 1632484-77-5; synonym LDK378-d7) is a hepta-deuterated analog of the second-generation anaplastic lymphoma kinase (ALK) inhibitor ceritinib . As a stable isotope-labeled internal standard (SIL-IS), it is exclusively formulated for use in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of unlabeled ceritinib in biological matrices . The compound is supplied as a solid with a purity of ≥99% deuterated forms (d1-d7) and a molecular weight of 565.2 g/mol .

Why Ceritinib D7 Is Not Interchangeable with Generic Ceritinib or Alternative Isotopologues


Generic ceritinib cannot substitute for Ceritinib D7 in quantitative bioanalysis because it lacks the requisite mass shift for MS differentiation from the endogenous analyte [1]. Even among isotopically labeled internal standards, performance diverges significantly. Deuterated (²H) SIL-IS compounds, such as Ceritinib D7, may exhibit altered chromatographic retention relative to the analyte due to the deuterium isotope effect, which can reduce the ability to compensate for matrix effects compared to ¹³C-labeled counterparts [2]. Furthermore, the number of deuterium labels directly influences isotopic purity and the potential for in vivo hydrogen-deuterium exchange [3]. Thus, direct substitution with unlabeled ceritinib or a different isotopologue (e.g., Ceritinib D6 or [¹³C₆]-Ceritinib) without re-validation risks introducing significant quantitative bias and method failure [2].

Quantitative Evidence for Selecting Ceritinib D7: Comparative Analytical Performance Data


Differential Matrix Effect Compensation: Ceritinib D7 (²H₇) vs. [¹³C₆]-Ceritinib

While Ceritinib D7 is a widely used internal standard for ceritinib quantification, studies comparing deuterated (²H) versus carbon-13 (¹³C) labeled internal standards indicate that ¹³C-labeled IS more accurately mimics the target analyte [1]. For a ²H₇-labeled analyte (2MHA-[²H₇]), the deuterium isotope effect caused a distinct chromatographic retention time shift, resulting in an average quantitative bias of -59.2% compared to concentrations generated with the corresponding ¹³C₆-IS [2]. In contrast, a validated LDTD-APCI-MS/MS method using [¹³C₆]-ceritinib as the internal standard for ceritinib quantification in human plasma reported that no matrix effects were observed, with a normalized recovery of 69% [3].

Matrix effect LC-MS/MS Stable isotope labeling Ion suppression

Ceritinib D7 (Hepta-Deuterated) vs. Alternative Ceritinib-D6 Isotopologue for LC-MS/MS

Ceritinib D7 (hepta-deuterated) is one of several available deuterated isotopologues of ceritinib. The number of deuterium atoms directly influences both the mass shift for MS differentiation and the potential for isotopic interference from the unlabeled analyte [1]. Ceritinib D7 provides a nominal mass shift of +7 Da relative to unlabeled ceritinib (MW 558.1 Da → 565.2 Da), which offers superior separation from the naturally occurring M+1 isotope peak of the analyte compared to a Ceritinib-D6 analog (mass shift of +6 Da) [2]. The isotopic purity specification of Ceritinib D7 is typically ≥99% deuterated forms (d1-d7), as supplied by major vendors .

Isotopic purity Deuterium labeling Mass spectrometry Internal standard

Validated Method Performance Using Ceritinib D7 as Internal Standard in Human Plasma

A fully validated UPLC-MS/MS method utilizing Ceritinib D7 as the internal standard for the simultaneous quantification of ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma has been established [1]. The method met all requirements of the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidance. Calibration curves for ceritinib were linear over the range of 5.00–500 ng/mL, and the clinical applicability of the assay was demonstrated by quantifying multiple samples from a pharmacokinetic study in patients with lung cancer [1].

Method validation Pharmacokinetics Therapeutic drug monitoring NSCLC

Optimal Application Scenarios for Ceritinib D7 in Bioanalytical and Pharmaceutical Workflows


Therapeutic Drug Monitoring (TDM) of Ceritinib in NSCLC Clinical Trials

Ceritinib D7 is optimally deployed as the internal standard in validated LC-MS/MS methods for quantifying ceritinib plasma concentrations in patients with ALK-positive non-small cell lung cancer (NSCLC) [1]. The validated linear range of 5.00–500 ng/mL in human plasma, demonstrated in a UPLC-MS/MS assay, supports TDM applications for dose optimization and assessment of pharmacokinetic variability [1].

Preclinical Pharmacokinetic Studies in Rodent Models

Ceritinib D7 can be utilized as an internal standard for UPLC-MS/MS quantification of ceritinib in rat plasma for preclinical pharmacokinetic studies [1]. The use of Ceritinib D7 corrects for variability in sample preparation and ionization efficiency, enabling accurate assessment of drug exposure and metabolic clearance in animal models.

Analytical Method Development and Validation for Regulatory Submission

Ceritinib D7 serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of generic ceritinib drug development [1]. Its use ensures traceability against pharmacopeial standards (USP or EP) required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions.

Simultaneous Multi-Analyte Kinase Inhibitor Assays

Ceritinib D7 is compatible with multiplexed UPLC-MS/MS methods that simultaneously quantify multiple small-molecule kinase inhibitors (e.g., ceritinib, dacomitinib, lorlatinib, and nintedanib) in a single analytical run [1]. This application is particularly valuable for clinical laboratories conducting TDM for patients on combination or sequential TKI therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceritinib D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.